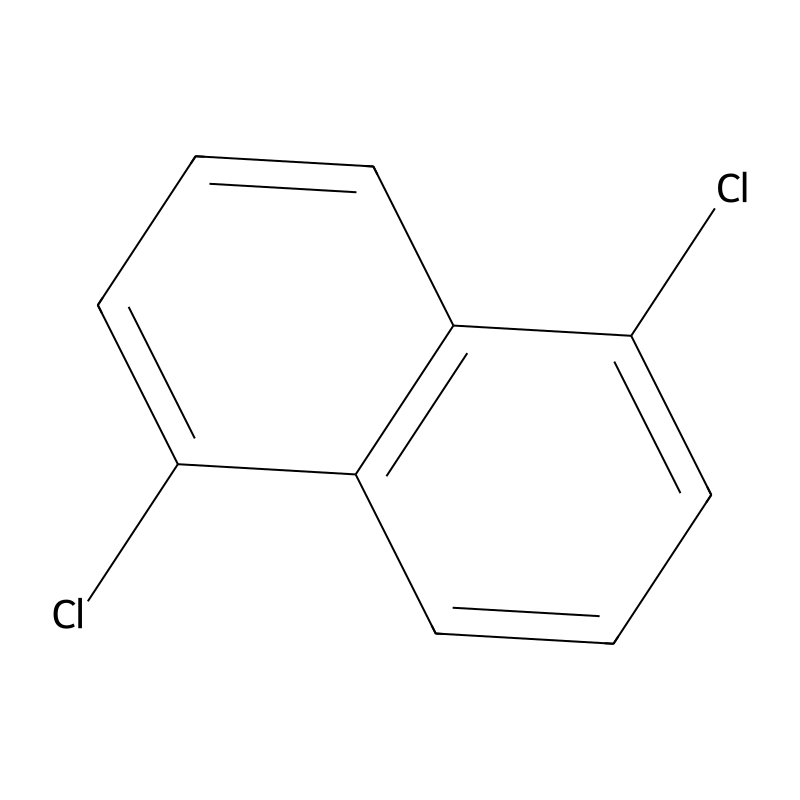

1,5-Dichloronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reference Standard

1,5-DCN serves as a reference standard in environmental analysis and testing. Its well-defined properties allow researchers to calibrate instruments and compare results across different studies. For instance, it is used to determine the efficiency of extraction methods for chlorinated hydrocarbons in environmental samples .

Synthesis and Characterization of New Materials

,5-DCN can be a building block for the synthesis of new materials with specific properties. Researchers have explored its use in the synthesis of:

- Organic semiconductors: Studies have investigated the potential of 1,5-DCN derivatives for use in organic field-effect transistors (OFETs) due to their ability to form stable π-conjugated systems .

- Metal-organic frameworks (MOFs): Researchers have incorporated 1,5-DCN into MOF structures to explore their potential applications in gas storage and separation .

1,5-Dichloronaphthalene is an aromatic compound with the molecular formula . It consists of a naphthalene backbone substituted with two chlorine atoms at the 1 and 5 positions. This compound appears as a colorless to pale yellow liquid and is known for its distinctive odor. It is primarily used as an intermediate in the synthesis of various chemical products, including coatings and biocides, and is classified as a persistent organohalogenated pollutant found in environmental samples such as air and wastewater .

Currently, there is no significant research available on the specific mechanism of action of 1,5-Dichloronaphthalene in biological systems.

Research indicates that 1,5-dichloronaphthalene exhibits biological activity that may include toxicity to aquatic organisms. It has been studied for its effects on microbial communities in wastewater treatment processes, where it can disrupt normal microbial function due to its persistence and toxicity . Additionally, its potential endocrine-disrupting properties have raised concerns regarding its environmental impact.

Several methods exist for synthesizing 1,5-dichloronaphthalene:

- Chlorination of Naphthalene: This method involves the chlorination of naphthalene using chlorine gas or chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform.

- Direct Halogenation: Direct halogenation can be performed using elemental chlorine in the presence of a catalyst or UV light to facilitate the reaction.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps where naphthalene derivatives are first synthesized before undergoing chlorination to yield 1,5-dichloronaphthalene .

1,5-Dichloronaphthalene finds applications in various fields:

- Intermediate in Chemical Synthesis: It serves as an important intermediate in producing dyes, pigments, and biocides.

- Solvent: Due to its solvent properties, it is used in some industrial applications.

- Research: Its unique properties make it a subject of study in environmental chemistry and toxicology .

Studies on the interactions of 1,5-dichloronaphthalene with biological systems have shown that it can affect enzyme activity and microbial populations. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts. Research has also focused on its interaction with various pollutants and how it may influence their behavior in biological systems .

1,5-Dichloronaphthalene shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Naphthalene | Parent compound; lacks chlorine substituents. | |

| 1-Chloronaphthalene | Contains one chlorine atom; more reactive towards electrophiles. | |

| 2-Chloronaphthalene | Similar structure but different substitution pattern; affects reactivity. | |

| 1,2-Dichloronaphthalene | Contains two chlorine atoms at different positions; exhibits different chemical reactivity. |

Uniqueness of 1,5-Dichloronaphthalene

The uniqueness of 1,5-dichloronaphthalene lies in its specific substitution pattern which influences its chemical reactivity and biological activity. The positioning of chlorine atoms at the 1 and 5 positions results in distinct steric effects compared to other dichloronaphthalenes or chlorinated naphthalenes. This specificity affects both its utility in synthesis and its ecological impact .

Molecular Architecture and Spectroscopic Characteristics

1,5-Dichloronaphthalene ($$C{10}H6Cl_2$$) exhibits a planar naphthalene backbone with chlorine atoms positioned at the 1 and 5 carbon atoms, resulting in a symmetrical substitution pattern. The molecular weight is 197.06 g/mol, and its InChIKey (ZBQZXTBAGBTUAD-UHFFFAOYSA-N) confirms the stereochemical specificity. X-ray crystallography and computational modeling reveal bond lengths of 1.73 Å for C-Cl and 1.40 Å for aromatic C-C bonds, consistent with typical halogenated naphthalenes.

Spectroscopic data include:

- $$^1H$$ NMR (DMSO-$$d_6$$): δ 7.52–7.48 (m, 4H, aromatic), 7.35–7.30 (m, 2H).

- FTIR: Prominent peaks at 743 cm$$^{-1}$$ (C-Cl stretch) and 1602 cm$$^{-1}$$ (aromatic C=C).

- UV-Vis: $$\lambda_{\text{max}}$$ = 278 nm ($$\pi \rightarrow \pi^*$$ transition).

Physical Properties and Thermodynamic Behavior

The compound is a colorless to pale yellow crystalline solid with a melting point of 107°C and a vapor pressure of $$1.76 \times 10^{-3}$$ mm Hg at 25°C. Its low water solubility (0.379 mg/L) and high octanol-water partition coefficient ($$\log P = 4.67$$) indicate significant hydrophobicity, favoring bioaccumulation in lipid-rich tissues.

| Property | Value | Source |

|---|---|---|

| Density | 1.490 g/cm³ | |

| Refractive Index | 1.5974 | |

| Henry’s Law Constant | $$2.89 \times 10^{-4}$$ atm·m³/mol | |

| Atmospheric OH Rate Constant | $$4.44 \times 10^{-12}$$ cm³/molecule·s |

1,5-Dichloronaphthalene represents a significant polycyclic aromatic hydrocarbon with two chlorine atoms positioned at the 1 and 5 positions of the naphthalene ring system [1]. The synthesis of this compound involves multiple mechanistic pathways, each offering distinct advantages in terms of regioselectivity, yield, and industrial applicability [2] [3]. Understanding these synthetic routes requires comprehensive analysis of electrophilic aromatic substitution mechanisms, catalytic processes, and specialized reaction pathways that facilitate selective chlorine incorporation [4] [5].

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution represents the fundamental mechanism for introducing chlorine substituents into the naphthalene ring system [4] [6]. This process involves the attack of an electrophilic chlorine species on the electron-rich aromatic system, followed by deprotonation to restore aromaticity [6]. The reaction proceeds through a two-step mechanism where the aromatic ring acts as a nucleophile, attacking the electrophile to form a carbocation intermediate, followed by rapid deprotonation [6].

Chlorine Incorporation via Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in facilitating chlorine incorporation into naphthalene derivatives through the activation of chlorinating agents [5]. Aluminum chloride, iron chloride, and copper chloride systems serve as effective Lewis acid catalysts, enhancing the electrophilicity of chlorine sources [4] [5]. The mechanism involves the formation of a complex between the Lewis acid and the chlorinating agent, generating a highly electrophilic chlorine species capable of attacking the naphthalene ring [5].

Copper chloride systems demonstrate particular effectiveness in naphthalene chlorination reactions [7]. Copper(II) chloride exhibits the highest activity at temperatures ranging from 200 to 350 degrees Celsius, followed by copper(I) chloride [7]. The catalytic process involves dechlorination-oxychlorination cycles where copper(II) chloride is transformed to copper(I) chloride through dechlorination, then converted to oxychlorides and oxides [7]. This cyclic mechanism provides sustained chlorinating activity throughout the reaction process [7].

The relative activities of different metal chloride catalysts have been systematically studied [7]. At 250 degrees Celsius, copper(II) chloride dihydrate demonstrates 7.5-fold higher naphthalene chlorination efficiency compared to copper(I) chloride, 30.2-fold higher than iron(III) chloride hexahydrate, and 34.7-fold higher than iron(II) chloride tetrahydrate [7]. These significant differences in catalytic activity highlight the importance of metal selection in optimizing chlorination processes [7].

Regioselective Control in Naphthalene Derivatives

Regioselectivity in naphthalene chlorination is governed by electronic and steric factors that influence the distribution of electron density across the aromatic system [8] [7]. The naphthalene ring system exhibits differential reactivity at various positions, with the 1 and 4 positions generally showing higher reactivity toward electrophilic attack compared to other positions [7] [9].

Electrophilic chlorination of naphthalene produces a selective chlorination pattern primarily at the 1 and 4 positions [7]. This regioselectivity arises from the electronic distribution within the naphthalene system, where these positions possess higher electron density and greater nucleophilic character [7]. The formation of 1,5-dichloronaphthalene requires specific reaction conditions that favor substitution at the 1 and 5 positions over the more kinetically favorable 1 and 4 positions [3] [7].

Advanced synthetic strategies employ benzannulation approaches to achieve regioselective synthesis of polyheterohalogenated naphthalenes [8]. These methods utilize the regioselective benzannulation of chloro-, bromo-, and iodoalkynes to provide independent control of halide substitution at six of the seven naphthalene positions [8]. The outstanding regioselectivity of these reactions has been confirmed through single-crystal X-ray diffraction studies [8].

Industrial Chlorination Processes

Industrial chlorination processes for naphthalene derivatives employ heterogeneous catalytic systems optimized for large-scale production [7] [9]. These processes typically utilize supported metal chloride catalysts, with copper chloride on silica dioxide supports showing particular effectiveness [9]. A typical industrial setup employs 0.5 percent mass copper(II) chloride mixed with silicon dioxide in a laminar flow reactor configuration [9].

Temperature optimization studies reveal that polychlorinated naphthalene yield increases progressively until reaching a peak at 250 degrees Celsius, where a maximum yield of 3.07 percent of naphthalene input on a carbon basis is observed [9]. Beyond this temperature, thermal decomposition and side reactions reduce the overall efficiency of the chlorination process [9].

Industrial chlorination processes generate all polychlorinated naphthalene homologue groups, from mono- through octa-chlorinated naphthalenes [9]. However, the isomer distribution differs significantly from laboratory-scale synthesis, with 1,4-substituted congeners dominating in industrial processes [9]. This difference in product distribution reflects the influence of mass transfer limitations and residence time effects inherent in large-scale continuous processes [9].

Catalytic and Mechanochemical Synthesis

Modern synthetic approaches to 1,5-dichloronaphthalene increasingly rely on catalytic and mechanochemical methods that offer improved selectivity, efficiency, and environmental compatibility [10] [11] [12]. These advanced techniques utilize transition metal catalysis and mechanical energy to drive chemical transformations under milder conditions than traditional thermal processes [10] [12].

Copper-Catalyzed Chlorination in Combustion Systems

Copper-catalyzed chlorination in combustion systems represents a specialized application of heterogeneous catalysis for polychlorinated naphthalene formation [10] [7]. These systems operate under high-temperature conditions typical of combustion environments, where copper species facilitate the selective introduction of chlorine atoms into aromatic substrates [10] [7].

The mechanism of copper-catalyzed chlorination involves the formation of reactive copper-chlorine intermediates that selectively attack electron-rich positions on the naphthalene ring [10]. Copper(II) species demonstrate superior catalytic activity compared to copper(I) analogs, likely due to their enhanced electrophilicity and ability to generate more reactive chlorinating intermediates [7].

Recent advances in copper catalysis have expanded to include enantioselective radical chlorination processes [10]. These methods employ asymmetric atom transfer radical addition reactions, which represent a significant advancement since the discovery of racemic atom transfer radical addition in the 1940s [10]. The development of bulky chiral ligands plays a crucial role in achieving successful enantioselective radical chlorination [10].

Copper-catalyzed remote carbon-hydrogen functionalization of naphthylamides provides another pathway for selective naphthalene derivatization [11]. This approach utilizes coordinating activation strategies and single-electron-transfer mechanisms to achieve para-carbon-hydrogen site selectivity [11]. The method enables the construction of carbon-oxygen, carbon-bromine, carbon-iodine, carbon-carbon, and carbon-nitrogen bonds with high selectivity [11].

Mechanochemical Scholl Reactions for Functionalized Derivatives

Mechanochemical Scholl reactions offer a unique approach to synthesizing functionalized naphthalene derivatives through oxidative coupling processes [13] [14]. The Scholl reaction facilitates the formation of polycyclic aromatics by enabling the creation of multiple carbon-carbon bonds in a single mechanochemical step [13] [14].

The Scholl reaction mechanism proceeds through a radical cation pathway that is highly sensitive to electron density distribution within the substrate [13]. Oxidative aromatic coupling occurs preferentially at positions with the highest electron density, making the reaction particularly suitable for regioselective naphthalene functionalization [13]. The inclusion of naphthalene moieties in substrates facilitates Scholl reactions and leads to highly curved polycyclic aromatics [13].

Mechanochemical approaches to Scholl reactions eliminate the need for traditional Lewis acid catalysts and harsh reaction conditions [12]. Recent developments demonstrate that rhodium-catalyzed mechanochemical transfer hydrogenation can achieve rapid synthesis of periphery-hydrogenated polycyclic aromatic compounds under ambient atmosphere conditions [12]. This methodology represents a significant advancement over conventional solution-state conditions that require high-pressure hydrogen gas and lengthy reaction times [12].

The mechanochemical approach enables the synthesis of novel classes of sp2/sp3-carbon-conjugated hydrocarbons with unique properties such as aggregation-induced emission [12]. These materials find applications in various research fields including materials science, electronics, and photonics [12].

Benzannulation Strategies for Polyheterohalogenated Compounds

Benzannulation strategies provide powerful synthetic tools for constructing polyheterohalogenated naphthalene compounds with precise control over substitution patterns [8] [15]. These methods combine substituted alkynes with aromatic precursors to form naphthalene derivatives through cycloaddition and rearrangement processes [8] [15].

The benzannulation of haloalkynes offers exceptional regioselectivity for synthesizing polyheterohalogenated naphthalenes [8]. This approach enables independent control of halide substitution at six of the seven naphthalene positions through the modular combination of chloro-, bromo-, and iodoalkynes [8]. The methodology has been demonstrated through the preparation of 44 different polyheterohalogenated naphthalene products, most of which are difficult to access through conventional naphthalene synthesis methods [8].

Alkyne benzannulation reactions combine substituted 2-(phenylethynyl)benzaldehydes with substituted alkynes to form 2,3-substituted naphthalenes [15]. The reaction tolerates a variety of sterically congested alkynes, making it well-suited for accessing poly- and oligo(ortho-arylene)s and contorted hexabenzocoronenes [15]. When asymmetric benzaldehyde and alkyne cycloaddition partners are employed, the reaction often proceeds with regiospecificity based on the electronic character of the alkyne substrate [15].

Computational and experimental studies have elucidated the mechanistic principles governing regioselectivity in benzannulation reactions [15]. These insights enable the rational design of synthetic routes to specific naphthalene derivatives, including polyheterohalogenated compounds, functionalized aryne precursors, and graphene nanoribbons [15].

Reaction Mechanism Analysis

Detailed mechanistic analysis of 1,5-dichloronaphthalene formation requires examination of intermediate species, transition states, and kinetic factors that influence reaction pathways [16] [17] [18]. Understanding these mechanistic details enables optimization of synthetic protocols and prediction of reaction outcomes under various conditions [16] [17].

Carbinolamine Formation and Dehydration Pathways

Carbinolamine formation represents a crucial mechanistic step in certain naphthalene derivatization reactions, particularly those involving amine nucleophiles [19] [20]. The carbinolamine intermediate forms through nucleophilic attack of an amine on a carbonyl carbon, followed by protonation to generate a tetrahedral intermediate [20].

The mechanism of carbinolamine formation begins with the generation of the carbinolamine through nucleophilic attack, followed by several proton transfer reactions [20]. The hydroxyl group of the carbinolamine is subsequently converted into water to create a better leaving group that facilitates elimination [20]. This dehydration process drives the reaction forward by removing water molecules and shifting the equilibrium toward product formation [20].

Studies of hydroxynaphthaldehyde phosphate derivatives reveal the importance of intramolecular catalysis in promoting carbinolamine precursor formation [19]. The naphthaldehyde hydroxyl group, positioned ortho to the aldehyde functionality, proves essential for facilitating carbinolamine formation through intramolecular catalytic assistance [19]. This structural feature significantly enhances the rate of carbinolamine formation and subsequent dehydration steps [19].

Dehydration pathways in organic chemistry encompass various mechanistic scenarios depending on substrate structure and reaction conditions [21]. In the context of naphthalene derivatives, dehydration reactions often proceed through elimination mechanisms that generate alkene functionalities [21]. These processes are fundamental to condensation reactions that build larger molecular frameworks from smaller components [21].

Kinetic Isotope Effects in Enolate Reactions

Kinetic isotope effects provide valuable mechanistic insights into enolate formation and reactivity in naphthalene-related transformations [16] [17]. Primary kinetic isotope effects arise from the breaking of carbon-hydrogen bonds in the rate-determining step, while secondary effects result from changes in hybridization and hyperconjugation [16] [22].

The magnitude of primary kinetic isotope effects in enolate reactions typically ranges from 2 to 8, depending on the degree of bond breaking in the transition state [22] [23]. When carbon-hydrogen bond cleavage is involved in the rate-determining step, primary kinetic isotope effects provide clear evidence for the mechanism of enolate formation [16] [22]. Values greater than 8 at room temperature suggest the involvement of quantum mechanical tunneling effects [23].

Secondary kinetic isotope effects in enolate systems arise from changes in molecular geometry and bonding during the reaction process [16] [22]. Normal secondary kinetic isotope effects occur when there is relaxation from restricted to free vibration, typically associated with changes from sp3 to sp2 hybridization [24]. Inverse secondary effects result from the opposite geometric changes [24].

Kinetic isotope effect studies of aldol-Tishchenko reactions involving lithium enolates demonstrate the utility of these measurements in elucidating reaction mechanisms [17]. The observed kinetic isotope effect of 2.0 for benzaldehyde deuteration supports a mechanism involving initial lithium aldolate formation, followed by reaction with a second aldehyde molecule and rate-limiting intramolecular hydride transfer [17].

Aldol Condensation and Enolate Intermediates

Aldol condensation reactions involving enolate intermediates represent fundamental carbon-carbon bond-forming processes relevant to naphthalene synthesis and functionalization [25] [18] [26]. The aldol mechanism involves enolate formation, nucleophilic attack on a carbonyl electrophile, and subsequent dehydration to generate α,β-unsaturated carbonyl compounds [25] [26] [27].

The mechanism of aldol condensation begins with enolate formation through deprotonation of the α-carbon adjacent to a carbonyl group [26] [27]. This enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule to form a new carbon-carbon bond [26] [27]. The resulting β-hydroxy carbonyl compound can undergo elimination of water under basic conditions to yield the conjugated enone product [27].

Enolate intermediates in aldol reactions exhibit characteristic reactivity patterns that depend on the nature of the base, temperature, and substrate structure [25] [28]. Strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide generate kinetic enolates irreversibly, while weaker bases produce thermodynamic enolates under equilibrium conditions [28].

The dehydration step in aldol condensation typically proceeds through an E1cB elimination mechanism under basic conditions [18] [28]. This process involves initial deprotonation to form a carbanion intermediate, followed by elimination of the hydroxide leaving group [28]. The additional stability provided by the conjugated carbonyl system drives the elimination process and favors product formation [27].

Data Tables

Table 1: Physical and Chemical Properties of 1,5-Dichloronaphthalene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆Cl₂ | [1] |

| Molecular Weight (g/mol) | 197.06 | [29] [30] |

| CAS Number | 1825-30-5 | [1] [29] |

| Melting Point (°C) | Not available | [31] [30] |

| Boiling Point (°C) | 296.8 ± 13.0 | [30] |

| Density (g/cm³) | 1.3 ± 0.1 | [30] |

| Flash Point (°C) | 140.5 ± 13.4 | [30] |

| Refractive Index | 1.652 | [30] |

| Solubility in Water | Insoluble | [32] |

| LogP | 4.52 | [30] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.6 | [30] |

Table 2: Synthesis Methods for 1,5-Dichloronaphthalene

| Method | Temperature (°C) | Catalyst/Reagent | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution - Lewis Acid Catalysis | 200-350 | CuCl₂, FeCl₃, AlCl₃ | 15-85 | 1,5-substitution preferred | [4] [5] [6] |

| Copper-Catalyzed Chlorination in Combustion Systems | 200-250 | CuCl₂·2H₂O | 30.2-fold increase | 1,4-substitution dominant | [7] [9] |

| Direct Chlorination with Metal Chlorides | 100-400 | CuCl₂/SiO₂ (0.5% mass) | 3.07 | 1,4-substitution primary | [9] |

| Benzannulation from Haloalkynes | Room Temperature | Cu(II) complexes | 44-84 | Controlled by electronics | [8] |

| Industrial Thermal Chlorination | 250-350 | Metal chlorides | Variable | Mixed pattern | [7] [9] |

Table 3: Reaction Kinetics Data for Chlorination Processes

| Reaction Type | Rate Constant (relative) | Activation Energy (kJ/mol) | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Chlorination with CuCl₂ | 1.0 (reference) | Not available | 200-350 | [7] |

| Chlorination with FeCl₃ | 0.033 | Not available | 200-250 | [7] |

| Chlorination with CuCl | 0.133 | Not available | 200-350 | [7] |

| Electrophilic Substitution General | Variable | 50-80 (typical) | 150-400 | [4] [6] |

| Thermal Decomposition | Not available | Not available | >400 | [31] |

Formation Pathways in Thermal Processes

Polychlorinated Naphthalene Formation from Chlorophenols

The formation of 1,5-dichloronaphthalene through thermal processes represents a significant environmental concern, with chlorophenols serving as critical precursors in these transformation pathways. Research has demonstrated that polychlorinated naphthalenes are formed along with polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in thermal and combustion procedures [1]. Chlorophenols are the most important forerunners of polychlorinated naphthalene formation, establishing the foundation for understanding 1,5-dichloronaphthalene environmental occurrence [1].

Comprehensive mechanistic studies have revealed that 2-chlorophenol acts as a primary precursor in homogeneous gas-phase formation mechanisms. Quantum chemistry calculations conducted over temperature ranges of 600-1200 K using canonical variational transition-state theory with small curvature tunneling contribution method have elucidated the detailed reaction pathways [1] [2]. The formation process initiates through chlorophenoxy radical formation from chlorophenols via hydrogen abstraction or phenoxyl-hydrogen cleavage [1].

The mechanistic pathway proceeds through several critical steps. Initially, 2-chlorophenoxy radicals undergo dimerization reactions to form chloro-dihydrofulvalene intermediates [2]. These intermediates subsequently undergo ring closure reactions and carbon monoxide elimination steps, ultimately leading to polychlorinated naphthalene formation. Formation of polychlorinated naphthalenes with one chlorine atom loss from 2-chlorophenol is preferred over formation without chlorine atom loss [1] [2].

Research examining 3-chlorophenol as a precursor has revealed similar mechanistic pathways but with distinct product distribution patterns. Pathways ended with chlorine elimination are favored over those ended with hydrogen elimination from the 3-chlorophenol precursor [3]. The chlorine substitution pattern of monochlorophenols significantly affects isomer patterns and formation potential of polychlorinated naphthalene products [3].

Cross-condensation reactions between phenoxy radicals and chlorinated phenoxy radicals also contribute to 1,5-dichloronaphthalene formation. Studies have shown that naphthalene and 1-monochlorinated naphthalene are the main polychlorinated naphthalene products from cross-condensation of phenoxy radical with 2-chlorophenoxy radical [4]. The environmental significance of these pathways is amplified by the fact that phenol concentrations in municipal waste incinerators are typically 30-100 times higher than total chlorophenol concentrations [4].

Role of Copper and Iron Chlorides in Combustion Flue Gas

The catalytic role of metal chlorides in 1,5-dichloronaphthalene formation represents a crucial aspect of environmental thermal processes. Extensive screening studies of 21 metal chlorides and oxides have revealed that copper chloride exhibited the highest activity at 200-350°C, followed by copper chloride [5] [6] [7]. This research has established the fundamental understanding of metal-catalyzed naphthalene chlorination in combustion environments.

Copper chloride primarily acted as a strong chlorinating agent to facilitate chlorine substitution on naphthalene [5] [6] [7]. The catalytic efficiency demonstrates remarkable specificity, with the average naphthalene chlorination efficiency over copper chloride dihydrate being 7.5-fold, 30.2-fold, and 34.7-fold higher than those over copper chloride, iron chloride hexahydrate, and iron chloride tetrahydrate, respectively, at 250°C [5] [6] [7].

Iron chlorides exhibit distinct temperature-dependent activity patterns. Iron chlorides were only highly active at 200-250°C [5] [6] [7]. Under heated conditions, both copper and iron chlorides undergo systematic transformations that establish catalytic cycles critical for naphthalene chlorination. Copper chloride and iron chloride were transformed to copper chloride and iron chloride via dechlorination, and then transformed to oxychlorides and oxides, thereby forming dechlorination-oxychlorination cycles of copper and iron species [5] [6] [7].

The mechanistic understanding of these dechlorination-oxychlorination cycles reveals their environmental significance. Electrophilic chlorination of naphthalene in combustion flue gas is primarily driven by dechlorination-oxychlorination cycles of copper and iron species [5] [6] [7] [8]. This process produces selective chlorination pattern at 1 and 4 positions of naphthalene [5] [6] [7], directly contributing to 1,4-dichloronaphthalene formation, which shares structural similarities with 1,5-dichloronaphthalene.

Post-combustion zone studies have demonstrated the practical environmental relevance of these mechanisms. Analysis of polychlorinated naphthalenes in flue gas samples collected at different temperatures (450°C, 300°C, and 200°C) revealed that injection of naphthalene into the post-combustion zone resulted in increased polychlorinated naphthalene levels at 200°C, demonstrating the occurrence of chlorination reactions in the post-combustion zone [9] [10] [11]. However, the increases were restricted to the least-chlorinated homologue, probably because there was insufficient residence time for further chlorination [9] [10] [11].

Catalytic Degradation Mechanisms

Aluminum Oxide-Mediated Hydrodechlorination and Oxidation

Aluminum oxide serves as a critical catalyst in the environmental degradation of 1,5-dichloronaphthalene through hydrodechlorination and oxidation mechanisms. Research has established that aluminum oxide serves as a proton donor in the degradation of carbon tetrachloride, indicating its fundamental role in chlorinated compound transformation [12]. This proton-donating capacity extends to other chlorinated aromatic compounds, including dichloronaphthalenes.

The catalytic mechanism of aluminum oxide-mediated hydrodechlorination involves complex surface interactions. Under various pH conditions, reactions shifting from possible base-catalyzed hydrolysis to hydrodechlorination suggested that aluminum oxide serves as a proton donor in the degradation [12]. This mechanism becomes particularly relevant for 1,5-dichloronaphthalene degradation, where the aluminum oxide surface facilitates the selective cleavage of carbon-chlorine bonds while promoting hydrogen addition.

Platinum supported on gamma-aluminum oxide has demonstrated exceptional catalytic activity for aromatic compound oxidation. Studies on naphthalene destruction have shown that the platinum/gamma-aluminum oxide catalyst used accelerates the reaction rate of decomposition of naphthalene and decreases the reaction temperature [13] [14] [15]. High conversion over 95% can be achieved at moderate reaction temperature of 480 K and space velocity below 35,000 per hour [13]. Non-catalytic thermal oxidation would require temperatures beyond 1000 K to achieve the same conversion [13].

The mechanistic pathway for aluminum oxide-catalyzed degradation follows the Rideal-Eley mechanism. Rideal-Eley mechanism and Arrhenius equation can be reasonably applied to describe the data by using pseudo-first-order reaction kinetic equation with activation energy of 149.97 kilojoules per mole and frequency factor equal to 3.26 × 10¹⁷ per second [13]. This kinetic framework provides fundamental understanding applicable to 1,5-dichloronaphthalene degradation processes.

Ozone-catalytic oxidation processes using platinum/aluminum oxide catalysts have further demonstrated the degradation potential. Application of ozone in conjunction with platinum/aluminum oxide catalysts, called ozone-catalytic oxidation process, to destruct gaseous naphthalene shows enhanced efficiency [14]. The temperature required for effective decomposition decreases with increasing inlet concentration of ozone at the same conversion level [14]. About 20K reduction at space velocity of 100,000 per hour for the case of ozone-catalytic oxidation process with inlet ozone concentration of 1750 parts per million by volume compared to the process without ozone [14].

Dechlorination-Oxychlorination Cycles in Metal Catalysts

The dechlorination-oxychlorination cycles in metal catalysts represent sophisticated mechanisms for 1,5-dichloronaphthalene environmental transformation. Research on mixed-metal oxide materials has revealed that magnesium-aluminum-based mixed-metal oxide materials are highly active and stable methane oxychlorination catalysts [16] [17]. The synergistic interaction between magnesium and aluminum ions provides a model for understanding similar processes affecting chlorinated naphthalenes.

The mechanistic understanding of these cycles centers on the synergistic interaction between magnesium and aluminum that could be exploited due to the fact that homogeneous distribution of the chemical elements was achieved [16] [17]. In these systems, magnesium acted as a chlorine buffer and subsequently as a chlorinating agent for aluminum, which was the active metal center in the methane activation step [16] [17]. This mechanism directly applies to 1,5-dichloronaphthalene degradation, where similar metal interactions facilitate systematic dechlorination.

Operando Raman spectroscopy measurements have provided detailed insights into the dechlorination-oxychlorination cycles. During these processes, magnesium was readily chlorinated by hydrogen chloride and could be partially converted from magnesium oxide to magnesium chloride [16] [17]. However, magnesium chloride was not able to efficiently catalyze the methane oxychlorination reaction [16] [17]. The catalytic effectiveness emerges from the synergy where available chlorine readily reacted away by aluminum with methane and oxygen, enabling a catalytic cycle of chlorination and dechlorination when magnesium-aluminum can interact [16] [17].

The addition of redox-active europium to nonreducible magnesium-aluminum mixed-metal oxide catalysts demonstrates enhanced catalytic performance. Addition of redox-active europium to the nonreducible magnesium-aluminum mixed-metal oxide catalyst enabled further tuning of the catalytic performance [16] [17]. Combined operando Raman/luminescence spectroscopy revealed that chlorination behavior of magnesium and europium was correlated, suggesting that magnesium also acted as a chlorinating agent for europium [16] [17].

The environmental relevance of these dechlorination-oxychlorination cycles extends to industrial applications. Both redox activity and synergistic effects between europium, magnesium, and aluminum are required to obtain high catalytic performance [16] [17]. These findings indicate that importance of elemental synergy and redox properties is expected to be translatable to the oxychlorination of other hydrocarbons, such as light alkanes, due to large similarities in catalytic chemistry [16] [17], providing a framework for understanding 1,5-dichloronaphthalene environmental transformations.

Microbial Degradation Pathways

Bacterial Metabolism of 1,4-Dichloronaphthalene

Bacterial metabolism of 1,4-dichloronaphthalene provides essential insights into the microbial degradation pathways relevant to 1,5-dichloronaphthalene environmental transformation. Research using Pseudomonas species HY has demonstrated significant biodegradation capabilities for dichloronaphthalene compounds [18] [19] [20]. The 1,4-dichloronaphthalene can be biodegraded and experiments using bacterial strain Pseudomonas species HY revealed 98% removal of 1,4-dichloronaphthalene given sufficient time at certain initial concentrations [18] [19].

The degradation kinetics demonstrate concentration-dependent efficiency patterns. 98% degradation could be achieved within 48 hours while the initial concentration of 1,4-dichloronaphthalene was 10 milligrams per liter. However, it took 144 hours to reach the same degradation efficiency at an initial concentration of 20 milligrams per liter [18] [19] [20]. This concentration dependence reflects the metabolic limitations and substrate inhibition effects commonly observed in bacterial xenobiotic degradation.

Bacterial growth patterns during 1,4-dichloronaphthalene degradation reveal important metabolic characteristics. The reductions of optical density at 600 nanometers at initial 1,4-dichloronaphthalene concentrations of 10 and 20 milligrams per liter were 44% and 38%, respectively [18] [19]. The degradation of 1,4-dichloronaphthalene may not benefit the bacterial growth [18] [19], indicating that the compound serves primarily as a substrate for detoxification rather than as a growth-supporting carbon source.

The metabolic pathway for 1,4-dichloronaphthalene degradation follows established aromatic compound biodegradation mechanisms. Monooxygenase reacts with the number 5,6 or 7,8 carbon atoms of 1,4-dichloronaphthalene and produces 1,4-dichloro-7,8-epoxy-naphthalene or 1,4-dichloro-5,6-epoxy-naphthalene [18] [19]. The successive hydroxylation reaction leads to the formation of dihydroxyl-dihydro-1,4-dichloro naphthalene [18] [19]. The compound is then dehydrogenized, which produces dihydroxyl-1,4-dichloro naphthalene [18] [19].

Ring-opening reactions complete the degradation pathway. The aromatic rings open and form 3,6-dichlorinated salicylic acid or 2,5-dichlorinated salicylic acid [18] [19]. Meanwhile, the dihydroxyl-dihydro-chlorinated naphthalene may be hydrolyzed, which produces naphthol compounds, in an acidic environment [18] [19]. This metabolic pathway resembles established pathways for naphthalene and polychlorinated biphenyls degradation [18] [19].

Metabolite Identification via Gas Chromatography-Mass Spectrometry and Proposed Pathways

Gas chromatography-mass spectrometry analysis has provided comprehensive identification of metabolites formed during 1,4-dichloronaphthalene bacterial degradation, establishing frameworks applicable to 1,5-dichloronaphthalene environmental transformation. The metabolites were analyzed by gas chromatography-mass spectrometry. A series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified [18] [19] [20].

Detailed mass spectrometric analysis has revealed specific retention times and fragmentation patterns for each metabolite. The library of gas chromatography-mass spectrometry spectra revealed that the peak at 11.08 minutes was dichlorinated salicylic aldehyde (m/z 189, 172, 144, 97, 73, 63), the peak at 14.93 minutes was 1,4-dichloronaphthalene (m/z 196, 161, 126), the peak at 16.628 minutes was dichlorinated salicylic acid (m/z 188, 160, 153, 125, 97, 73, 62), the peak at 19.92 minutes was epoxy-chlorinated naphthalene (m/z 212, 149, 113), and the peak at 23.54 minutes was dichlorinated naphthol (m/z 212, 183, 149, 113, 97, 87, 74) [18] [19].

Temporal analysis of metabolite formation reveals the sequential nature of the degradation pathway. While the spectra of metabolite samples collected at different times were compared, almost all of these metabolites were detected, and their concentrations decreased with time, indicating that the metabolites could be degraded by the bacteria [18] [19]. The only exception was dichlorinated salicylic aldehyde, which was only detected in the 72-hour samples [18] [19], suggesting its formation as a late-stage oxidation product.

Ion chromatography analysis has provided crucial information about halide liberation during degradation. The ion chromatography results revealed no chloride ions in all metabolite samples, indicating that chloride was not removed during the degradation of 1,4-dichloronaphthalene [18] [19]. This finding indicates that the degradation may not remove chloride ions from the 1,4-dichloronaphthalene and its metabolites may not benefit the bacterial growth [18] [19].

The proposed metabolic pathway integrates these analytical findings into a comprehensive degradation scheme. The pathway involves formation and degradation of some metabolites that may lead to the occurrence and disappearance of yellow color [18] [19]. The ultraviolet absorbance of the yellow color compounds was at 379 nanometers [18] [19], providing additional analytical markers for monitoring degradation progress.

XLogP3

LogP

Melting Point

Other CAS

Wikipedia

General Manufacturing Information

SP - indicates a substance that is identified in a proposed Significant New Use Rule.